Vitamin A-d5 Acetate
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Overview
Description
Vitamin A-d5 Acetate is a deuterated form of Vitamin A acetate, where five hydrogen atoms are replaced by deuterium. This compound is used as a stable isotope-labeled internal standard in various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin A-d5 Acetate involves the deuteration of Vitamin A acetate. One common method includes the use of deuterated reagents in the esterification process. For instance, Vitamin A can be reacted with deuterated acetic anhydride in the presence of a catalyst to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is carried out under controlled conditions to ensure high purity and yield. The final product is often purified using techniques such as high-performance liquid chromatography (HPLC) to separate any isomers or impurities .
Chemical Reactions Analysis
Types of Reactions
Vitamin A-d5 Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated retinoic acid.
Reduction: Reduction reactions can convert it back to deuterated retinol.
Substitution: The acetate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions
Major Products
The major products formed from these reactions include deuterated retinoic acid, deuterated retinol, and various substituted derivatives of this compound .
Scientific Research Applications
Vitamin A-d5 Acetate is widely used in scientific research due to its stable isotope labeling. Some applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Vitamin A and its metabolites.
Biology: Helps in studying the metabolic pathways of Vitamin A in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vitamin A.
Industry: Employed in the quality control of Vitamin A supplements and fortified foods .
Mechanism of Action
Vitamin A-d5 Acetate exerts its effects through its conversion to active forms such as deuterated retinoic acid. Retinoic acid binds to nuclear receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors function as transcription factors, regulating the expression of genes involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Vitamin A Acetate: The non-deuterated form, commonly used in supplements.
Retinol: The alcohol form of Vitamin A, essential for vision and cellular functions.
Retinoic Acid: The oxidized form, involved in gene regulation and cellular differentiation
Uniqueness
Vitamin A-d5 Acetate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification of Vitamin A and its metabolites is crucial .
Properties
Molecular Formula |
C22H32O2 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate |
InChI |
InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i3D3,11D2 |
InChI Key |
QGNJRVVDBSJHIZ-XWXKJAMKSA-N |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C)(C)C)[2H] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
Origin of Product |
United States |
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